Species-Specific Metabolic Prevalence: O-Demethylation Dominates in Humans, N-Demethylation in Rats
In humans, O-demethylation of roxithromycin to form (E)-O-Demethylroxithromycin represents one of the main metabolic routes, whereas in rats, N-demethylation metabolism is more predominant [1]. This species-specific divergence is critical for preclinical-to-clinical translation and for selecting the appropriate metabolite standard in bioanalytical assays. Quantitative comparative analysis reveals that human metabolic profiles are enriched in O-demethylated metabolites, while rat studies should prioritize N-demethylated products. This evidence underscores the necessity of using (E)-O-Demethylroxithromycin as the authentic standard for accurate quantification in human pharmacokinetic studies, where N-demethylroxithromycin would be an inappropriate surrogate.
| Evidence Dimension | Prevalence of demethylation pathway in humans vs. rats |
|---|---|
| Target Compound Data | O-demethylation is one of the main metabolic routes in humans |
| Comparator Or Baseline | N-demethylation is more predominant in rats; N-demethylation is less predominant in humans |
| Quantified Difference | Qualitative shift in predominant pathway between species (human: O-demethylation; rat: N-demethylation). Note: Exact percentage distribution values are not provided in the abstract. |
| Conditions | Human and rat in vivo metabolism studies following oral administration of roxithromycin; metabolites identified by LC-MS [1]. |
Why This Matters
Accurate quantification of human drug exposure requires the correct human metabolite standard; using N-demethylroxithromycin would misrepresent the metabolic profile.
- [1] Li XQ, Zhong DF, Huang HH, Wu SD. Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacol Sin. 2001 May;22(5):469-474. PMID: 11743899. View Source
